4-Phenyl-4-(phenylsulfanyl)butan-1-ol
Description
Properties
CAS No. |
60270-07-7 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-phenyl-4-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C16H18OS/c17-13-7-12-16(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI Key |
NKSOARFPKMECHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Sulfanyl and Aromatic Substituents
Functional Group Variations in Butanol Derivatives
Key Research Findings and Data Gaps
Functional Group Impact : Replacement of the hydroxyl group with a ketone (as in 4-(phenylsulfanyl)butan-2-one) significantly alters bioactivity, highlighting the importance of alcohol vs. carbonyl functionalities .
Q & A
Q. How can researchers optimize the synthetic route for 4-Phenyl-4-(phenylsulfanyl)butan-1-ol to improve yield and purity?
- Methodological Answer : A multi-step approach is recommended. First, use nucleophilic substitution to introduce the phenylsulfanyl group at the C4 position of a pre-functionalized butanol derivative. For example, reacting 4-bromo-4-phenylbutan-1-ol with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimize reaction time and temperature to minimize byproducts (e.g., oxidation of the sulfanyl group). Yield improvements (>70%) are achievable by maintaining inert atmospheres (N₂/Ar) to prevent disulfide formation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), phenyl groups (δ 7.2–7.5 ppm, multiplet), and methylene/methine protons adjacent to sulfur (δ 2.5–3.5 ppm). Compare with analogous compounds like 4-Phenyl-1-butanol (δ 7.2–7.4 ppm for phenyl) .
- ¹³C NMR : The sulfanyl-bearing carbon (C4) shows deshielding (δ 35–45 ppm). Use DEPT-135 to confirm CH₂/CH groups.
- MS : ESI-MS in positive mode should display [M+H]⁺. Fragmentation patterns (e.g., loss of H₂O or C₆H₅S•) aid structural confirmation .
- IR : Confirm OH stretch (~3400 cm⁻¹) and C-S vibration (~650 cm⁻¹) .
Q. How does the sulfanyl group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The sulfanyl group increases susceptibility to oxidation. Store the compound in amber vials under inert gas (N₂) at –20°C to prevent disulfide formation. Monitor degradation via HPLC: a sudden increase in RT >10% indicates oxidation. Stabilize solutions with antioxidants (e.g., BHT at 0.1% w/v) in non-polar solvents (e.g., toluene) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Use density functional theory (DFT) to model the electronic environment:
- Calculate Fukui indices (e.g., Gaussian 09 with B3LYP/6-31G*) to identify nucleophilic (sulfanyl sulfur) and electrophilic (hydroxyl oxygen) sites.
- Solvent effects (e.g., PCM model for DMSO) refine predictions for reaction pathways. Compare with experimental data (e.g., SN2 reactivity with alkyl halides) .
Q. How can researchers resolve contradictions in reported bioactivity data for sulfur-containing alcohols like this compound?
- Methodological Answer :
- Data Normalization : Standardize assays (e.g., MIC for antimicrobial studies) using controls like chloramphenicol. Account for solvent effects (DMSO vs. ethanol) on activity .
- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data. Discrepancies in IC₅₀ values may arise from cell line variations (e.g., HEK293 vs. HeLa) .
Q. What strategies enable stereochemical control during derivatization of this compound?
- Methodological Answer :
- Chiral Catalysis : Use Sharpless asymmetric epoxidation or organocatalysts (e.g., proline derivatives) to introduce stereocenters in downstream reactions.
- HPLC Chiral Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry .
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